1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea
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Overview
Description
1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 2-methoxy-4-methylphenyl isothiocyanate with 4-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds as follows:
2-Methoxy-4-methylphenyl isothiocyanate+4-Methylaniline→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiourea group into a sulfonyl group.
Reduction: Reduction reactions can target the aromatic rings or the thiourea group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenylthiourea
- 1-(4-Methylphenyl)-3-phenylthiourea
- 1-(2-Methoxy-4-methylphenyl)-3-phenylthiourea
Comparison: 1-(2-Methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H18N2OS |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N2OS/c1-11-4-7-13(8-5-11)17-16(20)18-14-9-6-12(2)10-15(14)19-3/h4-10H,1-3H3,(H2,17,18,20) |
InChI Key |
CCXYVKKPHXODCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)OC |
Origin of Product |
United States |
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